(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol
Description
Properties
CAS No. |
67175-75-1 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H16O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-8,17-20H,9-10H2/t17-,18-/m1/s1 |
InChI Key |
UTGJYCFLZGWWRM-QZTJIDSGSA-N |
Isomeric SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)[C@H]([C@@H]1O)O |
Canonical SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C(C1O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation and Reduction Methods
One classical approach involves the catalytic hydrogenation of chrysene or its derivatives under mild conditions using hydrogen gas and chiral catalysts to achieve the desired stereochemistry. Common solvents include ethanol or methanol. The use of chiral modifiers on catalysts such as platinum on alumina (Pt/Al₂O₃) or palladium on carbon (Pd/C) can induce enantioselectivity, with reported enantiomeric excess (ee) values reaching up to 78% under optimized conditions.
Industrial scale production often employs continuous flow reactors to enhance control over reaction parameters and scalability, utilizing recyclable chiral catalysts to minimize waste and improve cost efficiency.
Enantioselective Total Synthesis via Shi-Epoxidation and Cross-Coupling Reactions
A landmark enantioselective synthesis of (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol was reported by Lorentzen et al. This approach starts from N,N-diethylbenzamide , a readily available compound, and employs a series of sophisticated organic transformations:
Negishi Cross-Coupling Reaction:
Ortho-lithiation of N,N-diethylbenzamide with sec-butyllithium, followed by transmetalation with zinc chloride and nickel-catalyzed cross-coupling with ethyl-4-bromobutyrate, yields a key intermediate in 67% isolated yield under reflux conditions (Table 1).Shi-Epoxidation Reaction:
The stereochemistry is introduced via the Shi asymmetric epoxidation on a tetralone scaffold, producing the trans-diol moiety with high enantioselectivity.Protection and Reduction Steps:
The free hydroxyl groups are protected using tert-butyldiphenylsilyl chloride (TBDPSCl), followed by amide reduction to aldehyde using Schwartz reagent (Cp₂Zr(H)Cl), achieving 87% yield.Wittig Reaction and Photocyclization:
A Wittig reaction with benzyltriphenylphosphonium chloride forms stilbene intermediates, which undergo Mallory photochemical cyclization to form the tetrahydrochrysene core with 96% isolated yield.Final Deprotection:
Deprotection with tetrabutylammonium fluoride (TBAF) yields the target diol with 87% enantiomeric excess and 76% yield.
This multi-step synthesis is summarized in the retrosynthetic analysis and reaction schemes below:
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Negishi Cross-Coupling | Ni(acac)₂/PPh₃, reflux, 2h | 67 | Ortho-lithiated amide + ethyl-4-bromobutyrate |
| 2 | Shi-Epoxidation | Chiral ketone catalyst, oxidant | High | Introduces (1R,2R)-trans-diol stereochemistry |
| 3 | Protection | TBDPSCl, base | 94 | Protects hydroxyl groups |
| 4 | Amide Reduction | Schwartz reagent (Cp₂Zr(H)Cl) | 87 | Converts amide to aldehyde |
| 5 | Wittig Reaction | Benzyltriphenylphosphonium chloride, NaOH | 98 | Forms stilbene intermediates |
| 6 | Photocyclization | UV light, catalytic iodine | 96 | Forms tetrahydrochrysene core |
| 7 | Deprotection | TBAF | 76 | Final diol obtained with 87% ee |
This synthesis represents a highly stereoselective and efficient route to the target compound, suitable for research-grade preparation.
Reaction Mechanisms and Stereochemical Considerations
Shi-Epoxidation:
Utilizes a chiral ketone catalyst to perform asymmetric epoxidation of olefins, yielding epoxides that can be regio- and stereoselectively opened to form cis- or trans-diols.Negishi Cross-Coupling:
A palladium or nickel-catalyzed carbon-carbon bond-forming reaction between organozinc reagents and organic halides, critical for constructing the tetralone scaffold.Photocyclization (Mallory Reaction):
A photochemical reaction that induces cyclization of stilbene derivatives to form polycyclic aromatic structures, preserving stereochemistry.
The stereochemical outcome is carefully controlled by choice of catalyst, reaction conditions, and protecting groups, ensuring the (1R,2R)-configuration essential for biological activity.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Limitations | Enantiomeric Excess (ee) | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation with Chiral Catalysts | Simpler setup, direct reduction | Moderate ee (~78%), requires chiral catalysts | Up to 78% | Suitable for industrial scale with flow reactors |
| Enantioselective Multi-step Synthesis (Shi-Epoxidation + Cross-Coupling) | High stereoselectivity, modular | Multi-step, requires specialized reagents | Up to 87% | More suited for lab-scale, research applications |
Summary of Key Research Findings
The stereoselective Shi-epoxidation is a pivotal step for installing the (1R,2R)-trans-diol configuration with high enantiomeric purity.
Negishi cross-coupling with nickel catalysis is superior to palladium catalysis for key carbon-carbon bond formation in this system.
Photochemical cyclization efficiently constructs the tetrahydrochrysene core while preserving stereochemical integrity.
Protection and deprotection strategies using TBDPSCl and TBAF are crucial for managing hydroxyl functionality during synthesis.
The overall synthetic route achieves high yields and enantiomeric excess, providing a reliable method for preparing this biologically significant compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of tetrahydrochrysene derivatives with different degrees of saturation.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield chrysene-1,2-dione, while reduction can produce fully saturated tetrahydrochrysene derivatives.
Scientific Research Applications
Estrogen Receptor Research
Mechanism of Action
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is known to act selectively on estrogen receptors. It functions as an antagonist for estrogen receptor beta (ERβ) while acting as an agonist for estrogen receptor alpha (ERα) . This dual action makes it a valuable compound for studying the distinct roles of these receptors in various physiological processes.
Case Studies
Research has demonstrated that the compound's selective binding properties can be leveraged to investigate the differential effects of estrogen on cell proliferation and apoptosis in breast cancer cells. For instance, studies have shown that compounds like (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol can modulate gene expression related to cell cycle regulation and apoptosis through ERα signaling pathways .
Cancer Research
Mutagenicity Studies
Research involving the mutagenicity of chrysene derivatives indicates that (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol may play a role in understanding the carcinogenic potential of polycyclic aromatic hydrocarbons (PAHs). Studies have shown that diol-epoxides derived from chrysene can induce mutations in bacterial models like Salmonella typhimurium . The findings suggest that steric factors influence the mutagenic activity of these compounds.
| Compound | Mutagenicity (Revertants/nmol) |
|---|---|
| 5-Methylchrysene diol-epoxide | 7400 |
| (1R,2R)-Tetrahydrochrysene diol-epoxide | 1100 |
| 5-Ethyl derivative | 1100 |
| 5-Propyl derivative | Inactive |
This table illustrates the comparative mutagenicity of various chrysene derivatives and highlights the relevance of (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol in cancer research.
Neuroprotective Effects
Neuroprotection Mechanisms
Recent studies have indicated that (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol exhibits neuroprotective effects against glutamate-induced excitotoxicity. The compound has been shown to exert antioxidant actions that mitigate oxidative stress in neuronal cells . This property positions it as a potential therapeutic agent for neurodegenerative diseases where excitotoxicity is a contributing factor.
Potential Therapeutic Applications
Therapeutic Insights
The ability of (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol to selectively modulate estrogen receptors suggests potential applications in hormone-related therapies. Its unique profile may be beneficial in developing treatments for conditions such as breast cancer or osteoporosis by targeting specific estrogen receptor pathways without eliciting unwanted side effects associated with non-selective estrogenic compounds .
Mechanism of Action
The mechanism of action of (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with the active sites of these targets, leading to modulation of their activity. The chiral centers of the compound ensure that it interacts in a stereospecific manner, which is essential for its biological activity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- Phenanthrene-1,2-diol (Phe-1,2-D) : A dihydrodiol metabolite of phenanthrene with (1R,2R) configuration, forming a bay-region diol epoxide analogous to chrysene’s .
- Benzo[a]pyrene-7,8-diol (BP-7,8-D): A dihydrodiol precursor to the highly carcinogenic bay-region epoxide BPDE .
- Chrysene-3,4-diol: A non-bay-region diol with lower tumorigenic activity .
Structural Differences :
- Bay-Region vs. Non-Bay-Region: Chrysene’s (1R,2R)-diol and Phe-1,2-D occupy bay-region positions, enabling epoxidation at adjacent carbons to form genotoxic diol epoxides. Non-bay-region diols (e.g., chrysene-3,4-diol) lack this reactivity .
- Stereochemistry : The (1R,2R) configuration in chrysene and phenanthrene diols is metabolically favored, leading to diol epoxides with trans-configuration between the hydroxyl and epoxide groups, enhancing DNA-binding efficiency .
Key Observations :
Metabolic Pathways and Metabolite Activity
Metabolic Activation :
- Chrysene’s (1R,2R)-diol is oxidized to (+)-1β,2α-diol-3α,4α-epoxide, which induces lung tumors in 98% of mice at 0.7 µmol .
- Phe-1,2-D forms a less carcinogenic diol epoxide, correlating weakly with BaP-tetraol in humans (r = 0.72) .
- Enzymatic stereoselectivity (e.g., liver microsomes from 3-methylcholanthrene-treated rats) produces (−)-(1R,2R)-dihydrodiols with ≥80% ee, critical for tumorigenicity .
Biological Activity
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its biological activities, particularly in mutagenicity and potential carcinogenicity. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is a diol derived from chrysene. Its structure allows for specific interactions with biological systems that can lead to mutagenic effects. The compound is often studied in the context of its metabolic activation and transformation into more reactive species.
Mutagenicity Studies
Research indicates that (1R,2R)-1,2-dihydrochrysene-1,2-diol exhibits mutagenic properties when activated by metabolic processes. The following table summarizes key findings from mutagenicity assays conducted on various chrysene derivatives:
| Compound | Mutagenic Activity (S. typhimurium) | Notes |
|---|---|---|
| Chrysene | Negative | No mutagenic activity observed. |
| 3-Hydroxychrysene | Negative | Similar results as chrysene. |
| (1R,2R)-1,2-Dihydrochrysene-1,2-diol | Weakly active | Requires metabolic activation for mutagenicity. |
| 9-Hydroxychrysene-1,2-diol | Weakly active | Enhanced activity in the presence of S9 mix. |
| Anti-triol-epoxide | Highly active | Most potent mutagen in tested models. |
The studies indicate that while some chrysene derivatives show weak or no mutagenic activity on their own, they can be activated to form mutagens in the presence of liver homogenates from treated rats (S9 mix) .
Cellular Transformation and Carcinogenic Potential
In addition to mutagenicity, (1R,2R)-1,2-dihydrochrysene-1,2-diol has been implicated in cellular transformation experiments. The following observations were made:
- Cell Transformation Assays : In experiments using mouse prostate cells (M2), the compound exhibited weak transforming activity compared to other chrysene derivatives .
- Carcinogenicity Evidence : The presence of phenolic hydroxyl groups in related compounds has been shown to enhance both biological activity and chemical reactivity .
Case Studies
Several case studies have demonstrated the biological effects of (1R,2R)-1,2-dihydrochrysene-1,2-diol:
- Study on DNA Adduct Formation : Research indicated that exposure to chrysene leads to DNA adduct formation in mouse skin models. These adducts are critical indicators of potential carcinogenicity .
- Comparative Analysis with Other PAHs : In comparative studies with other PAHs like phenanthrene and dibenz[a,h]anthracene, (1R,2R)-1,2-dihydrochrysene-1,2-diol showed lower but significant mutagenic activity when metabolically activated .
Q & A
Q. What are the key considerations in designing a stereoselective synthesis for (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol?
Methodological Answer: Stereoselective synthesis requires careful selection of catalysts, solvents, and protecting groups. For example:
- Catalytic Hydrogenation : Pt/Al₂O₃ with chiral modifiers (e.g., cinchona alkaloids) in acetic acid can yield enantiomeric excess (ee) up to 78% for diols. Solvent polarity significantly impacts enantioselectivity; switching to toluene may invert selectivity .
- Enzymatic Oxidation : Toluene dioxygenase catalyzes asymmetric dihydroxylation of aromatic substrates, producing cis-diols with high enantiopurity. Substrate positioning in the enzyme’s active site dictates stereochemical outcomes .
- Multi-Step Organic Synthesis : Sequential protection/deprotection strategies (e.g., acetyl groups) stabilize intermediates during ring hydrogenation and oxidation. For instance, acetylated precursors can be reduced with NaBH₄, followed by hydrolysis to yield the diol .
Q. How can the stereochemical configuration of (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol be confirmed using analytical techniques?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration by analyzing hydrogen-bonding patterns in crystalline derivatives. For example, (1R,2R)-diols form pleated cores with alternating O/N interactions in co-crystals with diamines .
- Chiral GC/MS : Derivatize diols with methyl iodide or trifluoroacetic anhydride to enhance volatility. Compare retention times with enantiopure standards. Acid hydrolysis of dihydrodiols to phenols can quantify stereoisomers indirectly .
- NMR Spectroscopy : Use NOESY to detect spatial proximity of protons in the diol’s rigid tetrahydronaphthalene backbone. Coupling constants (J-values) distinguish cis vs. trans diastereomers .
Advanced Research Questions
Q. What methodologies are effective in analyzing the metabolic activation pathways of (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol and its diol epoxide derivatives?
Methodological Answer:
- LC-MS/MS Quantitation : Directly measure dihydrodiols and tetraols (hydrolysis products of diol epoxides) in biological matrices. Use isotopically labeled internal standards (e.g., ¹³C-Phe-1,2-D) to correct for matrix effects. Limit of detection (LOD) can reach 0.1 ng/mL in urine .
- Carcinogenicity Assays : Compare metabolic activation to benzo[a]pyrene (BaP). (1R,2R)-diols metabolized to bay-region epoxides (e.g., Phe-1,2-D-3,4-E) correlate with BaP-tetraol levels (r = 0.72, p < 0.0001), indicating shared carcinogenic pathways .
Q. How do hydrogen bonding patterns in crystalline (1R,2R)-diol derivatives influence their structural stability and reactivity?
Methodological Answer:
- Crystal Engineering : Co-crystallize diols with chiral amines (e.g., (1R,2R)-diaminocyclohexane). Symmetrical hydrogen-bond networks (O–H···N and N–H···O) stabilize octagonal staircase cores, reducing conformational flexibility and enhancing thermal stability .
- Reactivity Modulation : Electron-withdrawing substituents (e.g., bromine at C4) alter diol acidity. For (1R,2R)-4-bromocyclohexene-diol, bromine increases electrophilicity, accelerating epoxidation rates with mCPBA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
